5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused tetracyclic scaffold with a pyrimidine ring fused to a quinoline core. The structure includes a 4-hydroxyphenyl substituent at position 5 and a 4-nitrobenzylsulfanyl group at position 2.
Properties
Molecular Formula |
C24H20N4O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H20N4O5S/c29-16-10-6-14(7-11-16)19-20-17(2-1-3-18(20)30)25-22-21(19)23(31)27-24(26-22)34-12-13-4-8-15(9-5-13)28(32)33/h4-11,19,29H,1-3,12H2,(H2,25,26,27,31) |
InChI Key |
MBQFZCONBFXWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves multiple steps, including the formation of the pyrimidoquinoline core and the introduction of the hydroxyphenyl and nitrobenzylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the nitro group can produce amines.
Scientific Research Applications
The compound 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex heterocyclic compound that has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This article will explore its applications, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C26H24N4O5S
- Molecular Weight : 504.6 g/mol
Structural Characteristics
The compound features a pyrimido[4,5-b]quinoline core, which is characterized by a fused ring system that combines both pyrimidine and quinoline structures. The presence of functional groups such as hydroxyl (-OH), nitro (-NO2), and sulfanyl (-S-) enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving derivatives of quinoline have shown promising results against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. These compounds demonstrated IC50 values indicative of potent antiproliferative activity, suggesting that they may inhibit cancer cell growth effectively .
Synthesis and Biological Evaluation
A study focusing on similar heterocyclic compounds noted the synthesis of various derivatives through chemoselective reactions. The synthesized compounds were evaluated for their biological activities against human cancer cell lines. Notably, compounds containing the quinoline scaffold displayed significant anticancer properties with varying degrees of efficacy based on structural modifications .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship of related compounds have provided insights into how modifications to the core structure can enhance or diminish biological activity. For instance, substituents at specific positions on the quinoline ring have been shown to affect binding affinity to target proteins involved in cancer cell proliferation .
Data Table: Summary of Biological Activities
| Compound | Cell Line Tested | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | HCT-116 | 1.9 | Enzyme inhibition |
| Compound B | MCF-7 | 2.3 | Redox activity |
| Compound C | HCT-116 | 7.52 | Receptor modulation |
Mechanism of Action
The mechanism of action of 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrimido[4,5-b]quinoline derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Influence on Reactivity: The 4-nitrobenzylsulfanyl group in the target compound introduces stronger electron-withdrawing effects compared to the chlorophenyl groups in analogues . This may enhance electrophilic reactivity, impacting binding to biological targets.
- Spectral Data Comparison:
- The target compound’s IR and NMR data are unavailable, but analogues show characteristic peaks:
- IR: Strong carbonyl stretches (~1705 cm⁻¹) in trione derivatives .
- ¹H NMR: Methyl groups in analogues resonate at δ 0.85–3.41 ppm, while aromatic protons appear at δ 7.22–8.98 ppm .
Biological Activity
The compound 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a pyrimidoquinoline core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of functional groups such as hydroxy and nitro groups enhances its reactivity and potential biological interactions.
Chemical Formula
- Molecular Formula: C19H18N4O4S
- Molecular Weight: 398.44 g/mol
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidoquinoline compounds exhibit notable antimicrobial properties. For instance, related compounds have shown significant antifungal activity against various strains such as Candida albicans and Candida dubliniensis with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 μg/mL .
Antioxidant Activity
The antioxidant potential of similar compounds has been highlighted in several studies. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. This is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a critical role.
Anticancer Properties
Pyrimidoquinoline derivatives have been evaluated for their anticancer effects against various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential applications in cancer therapy .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity: Many pyrimidoquinoline derivatives act by inhibiting key enzymes involved in cellular processes.
- Interference with DNA Replication: Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Cell Signaling Pathways: They may influence various signaling pathways that regulate cell survival and apoptosis.
Study 1: Antifungal Activity Evaluation
In a study aimed at evaluating the antifungal activity of related pyrimidoquinoline compounds, it was found that certain derivatives exhibited strong inhibitory effects against Candida species. The study utilized molecular docking techniques to predict binding affinities and orientations at the active sites of fungal enzymes, correlating well with experimental findings .
Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of similar compounds revealed their effectiveness in inducing apoptosis in MCF-7 cells. The study measured cell viability through MTT assays and analyzed apoptosis via flow cytometry, confirming the potential of these compounds as anticancer agents .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
